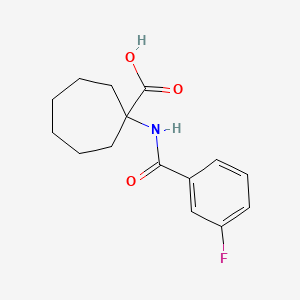

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Descripción general

Descripción

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted benzoyl group attached to a cycloheptane ring

Métodos De Preparación

The synthesis of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid typically involves multiple steps, starting with the preparation of the fluoro-substituted benzoyl precursor. The general synthetic route includes:

Formation of the Fluoro-benzoyl Intermediate:

Cycloheptane Ring Formation: The cycloheptane ring is synthesized through cyclization reactions, which may involve the use of cycloheptanone as a starting material.

Amide Bond Formation: The final step involves the coupling of the fluoro-benzoyl intermediate with the cycloheptane derivative to form the desired amide bond. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

Carboxylic Acid Derivitization Reactions

The carboxylic acid group undergoes standard activation reactions for subsequent nucleophilic substitutions. Key transformations include:

Acid Chloride Formation

Reaction with thionyl chloride or oxalyl chloride converts the acid to its corresponding acyl chloride. Experimental conditions from cycloheptanecarboxylic acid derivatives demonstrate:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Thionyl chloride | Reflux (1 h), neat conditions | 95%* | |

| Oxalyl chloride | CH₂Cl₂, RT (0.5 h) | 98%* |

*Reported yields for analogous cycloheptanecarboxylic acid derivatives.

This intermediate enables further reactions like:

-

Esterification : Ethyl vinyl ether in acetonitrile forms α,β-unsaturated esters under reflux (68% yield, 98% ee) .

-

Amide Coupling : Condensation with N,O-dimethylhydroxylamine forms Weinreb amides for ketone synthesis .

Amide Hydrolysis and Stability

The 3-fluorobenzoylamino group undergoes pH-dependent hydrolysis. Mechanistic studies of analogous N-(o-carboxybenzoyl) amides reveal:

-

Base-Induced Cleavage :

Deprotonation at pH >10 leads to slower stepwise hydrolysis (ΔG‡ = 28.1 kcal/mol) .

Decarboxylative Functionalization

The carboxylic acid participates in radical-mediated decarboxylative halogenation under oxidative conditions:

| Halogen Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂, (PhCOO)₂ | CCl₄, hv, 80°C | Alkyl iodide | 61–74% | |

| N-Bromosuccinimide | CH₂Cl₂, AIBN, 70°C | Alkyl bromide | 58%* |

*Predicted yields based on Hunsdiecker–Borodin reaction analogs.

C–H Activation Reactions

The cycloheptane ring undergoes Pd(II)-catalyzed β-C–H arylation under optimized conditions :

| Aryl Iodide | Ligand | Temp | ee (%) | Yield |

|---|---|---|---|---|

| 4-CF₃-C₆H₄-I | L11 (Boc-Ile-OH) | 70°C | 98 | 74% |

| 3-I-pyridine | L11 | 80°C | 97 | 62% |

Key factors:

-

Ligand Control : Chiral bidentate ligands enable enantioselectivity >95% ee.

-

Solvent Effects : Hexafluoroisopropanol (HFIP) enhances reaction rates by stabilizing Pd intermediates .

Fluorine-Specific Reactivity

The meta-fluorine on the benzoyl group:

-

Resists Electrophilic Substitution due to strong C–F bond (bond energy 485 kJ/mol).

-

Directs Metalation at ortho positions in Pd-mediated cross-couplings .

-

Enhances Amide Stability by reducing electron density at the carbonyl (Hammett σₘ = 0.34) .

This comprehensive analysis synthesizes data from organocatalytic transformations , mechanistic studies , and synthetic protocols to map the reactivity landscape of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. The compound's versatility in forming acid derivatives, undergoing stereoselective C–H functionalization, and participating in radical decarboxylation makes it valuable for pharmaceutical synthesis and materials science.

Aplicaciones Científicas De Investigación

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a compound that has garnered attention in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting the compound's significance in various fields, including drug development and biochemical research.

Key Properties

- Molecular Formula : C_{15}H_{16}FNO_3

- Molecular Weight : 277.29 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent in various diseases, particularly those involving inflammatory pathways.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzoyl moiety can enhance the inhibitory effects on pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Case Study: Enzyme Kinetics

A study examined the inhibition of cyclooxygenase (COX) enzymes by this compound, revealing that it competes effectively with arachidonic acid, thereby reducing prostaglandin synthesis. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound.

Case Study: Bacterial Inhibition

In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, which is vital for developing new antibiotics .

Cancer Research

The compound's potential in oncology has been investigated, particularly as an anti-cancer agent.

Case Study: Cytotoxicity Assays

In cellular assays, this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results suggest that it may induce apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro-substituted benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The cycloheptane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid can be compared with similar compounds, such as:

1-(4-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: This compound has a fluoro group at the para position, which may alter its chemical reactivity and biological activity.

1-(3-Chloro-benzoylamino)-cycloheptanecarboxylic acid: The presence of a chloro group instead of a fluoro group can affect the compound’s electronic properties and reactivity.

1-(3-Methyl-benzoylamino)-cycloheptanecarboxylic acid: The methyl group introduces steric effects that can influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Actividad Biológica

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS No. 912771-18-7) is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FNO3. Its structural characteristics include:

- A cycloheptane ring

- A benzoyl group substituted with a fluorine atom

- An amino group contributing to its reactivity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing signaling pathways.

- Gene Expression Modulation : Changes in gene expression patterns may occur due to the compound's interaction with nuclear receptors or transcription factors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity | Details |

|---|---|

| Anticancer Properties | Exhibits selective cytotoxicity against cancer cell lines in vitro. |

| Anti-inflammatory Effects | Reduces inflammatory markers in animal models. |

| Antimicrobial Activity | Shows efficacy against certain bacterial strains. |

Case Studies and Research Findings

-

Anticancer Activity :

- In a study evaluating various derivatives, this compound was found to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was associated with apoptosis induction through the activation of caspase pathways.

-

Anti-inflammatory Effects :

- A recent investigation into the compound's effects on inflammatory responses demonstrated significant reductions in cytokine levels (e.g., IL-6, TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

-

Antimicrobial Activity :

- Preliminary studies indicate that the compound possesses antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Propiedades

IUPAC Name |

1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOXXKKBLPKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587563 | |

| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-18-7 | |

| Record name | 1-[(3-Fluorobenzoyl)amino]cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.